1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene
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Overview
Description
1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 4-phenylbut-3-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene typically involves the reaction of 4-phenylbut-3-en-2-one with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure.
Substitution: Nucleophiles like OH-, NH2, under basic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alcohols, amines.
Scientific Research Applications
1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with cellular pathways involved in signal transduction, affecting cellular functions and processes .
Comparison with Similar Compounds
1-Chloro-4-(4-phenylbut-3-en-2-yl)benzene:
(Z)-4-Phenylbut-3-en-2-one: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
(E)-4-Phenylbut-3-en-2-ol: Contains a hydroxyl group instead of a chlorine atom, resulting in different chemical properties and uses.
Properties
CAS No. |
76263-91-7 |
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Molecular Formula |
C16H15Cl |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
1-chloro-4-(4-phenylbut-3-en-2-yl)benzene |
InChI |
InChI=1S/C16H15Cl/c1-13(15-9-11-16(17)12-10-15)7-8-14-5-3-2-4-6-14/h2-13H,1H3 |
InChI Key |
SMJFNRRVVFDJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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